3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane
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Overview
Description
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane is an organoboron compound that features a phenylethynyl group attached to a trimethylsilane moiety and a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
The synthesis of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron trihalides under controlled conditions.
Attachment of the phenylethynyl group: The phenylethynyl group is introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a base.
Introduction of the trimethylsilane group: This step involves the reaction of the phenylethynyl compound with trimethylsilyl chloride in the presence of a base, such as triethylamine.
Chemical Reactions Analysis
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane undergoes various types of chemical reactions:
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as hydrogen peroxide . Major products formed from these reactions include boronic acids, esters, and various substituted phenyl derivatives .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The dioxaborolane ring acts as a boron source, which can be transferred to other molecules in the presence of suitable catalysts . Molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions and hydroboration processes .
Comparison with Similar Compounds
Similar compounds to 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane include:
Pinacolborane: A simpler boron compound used in hydroboration reactions.
Bis(pinacolato)diboron: A widely used reagent in Suzuki-Miyaura coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A precursor to various boronic esters and acids.
The uniqueness of this compound lies in its combination of a phenylethynyl group and a trimethylsilane moiety, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKJXCOLGXLWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592228 |
Source
|
Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-03-8 |
Source
|
Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(3-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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